Cantrixil, chemically known as TRX-E-002-1, is a novel third-generation benzopyran compound developed primarily for the treatment of late-stage ovarian cancer. It has shown significant promise in preclinical and early clinical trials, particularly in inducing cell death in chemoresistant ovarian cancer stem cells and enhancing the efficacy of standard chemotherapy. The compound was licensed by Oasmia Pharmaceutical AB from Kazia Therapeutics in 2021 and has progressed through Phase I clinical trials, demonstrating potential for prolonged survival in patients with advanced ovarian cancer .
Cantrixil originates from a series of benzopyran compounds, which have been engineered to improve their anticancer properties. The development of Cantrixil is part of a broader strategy that includes the design and synthesis of complex small-molecule libraries aimed at targeting cancer cells more effectively . The active enantiomer, TRX-E-002-1, is synthesized through a series of chemical reactions that yield a racemic mixture, which is then separated into its active and inactive forms .
Cantrixil is classified as an anticancer agent, specifically targeting ovarian cancer. It falls under the category of small-molecule therapeutics and is characterized as a benzopyran derivative. Its mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for combination therapies with existing chemotherapeutic agents .
The synthesis of Cantrixil involves several key steps:
These methods are designed to yield high purity and stability for clinical use, adhering to current Good Manufacturing Practices (cGMP) .
Cantrixil's molecular structure features a complex arrangement typical of third-generation benzopyrans. Key structural data include:
The structure plays a significant role in its interaction with biological targets, influencing its pharmacological properties and efficacy against cancer cells .
Cantrixil undergoes several chemical reactions during its synthesis and within biological systems:
The mechanism by which Cantrixil exerts its anticancer effects involves several processes:
Cantrixil exhibits several notable physical and chemical properties:
These properties are critical for ensuring that Cantrixil can be effectively administered and absorbed by patients undergoing treatment for ovarian cancer .
Cantrixil's primary application is in oncology, specifically for treating late-stage ovarian cancer. Its unique properties allow it to:
As research continues, further applications may emerge as understanding of its mechanisms deepens and additional clinical trials are conducted .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: